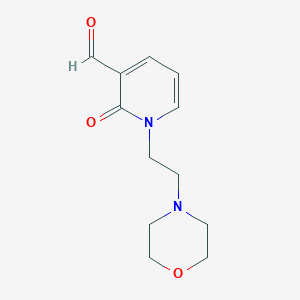

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a morpholinoethyl group attached to a dihydropyridine ring with an aldehyde functional group. Its distinct chemical properties make it a valuable subject for various scientific studies and industrial applications.

Méthodes De Préparation

The synthesis of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting with the preparation of the dihydropyridine core. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction.

Analyse Des Réactions Chimiques

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde stands out due to its unique combination of functional groups and structural features. Similar compounds include:

1-(2-Morpholinoethyl)-3-methylbenzimidazolium chloride: Known for its anticancer properties.

2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: Used in catalysis and as antimicrobial agents. The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in scientific research and industry.

Activité Biologique

1-(2-Morpholinoethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the following areas:

- Cardioprotective Effects

- Anticonvulsant Activity

- Neuroprotective Properties

Cardioprotective Effects

Recent studies have demonstrated that dihydropyridine analogs exhibit significant cardioprotective effects. For instance, a related compound, PAK-200, was shown to reduce calcium overload in cardiomyocytes during ischemia and reperfusion. This effect was attributed to its ability to inhibit CFTR Cl⁻ channels, which are involved in the pathophysiology of ischemic heart conditions .

Table 1: Cardioprotective Effects of Dihydropyridine Analog PAK-200

| Parameter | Control (Vehicle) | PAK-200 (1 µM) |

|---|---|---|

| Mitochondrial Ca²⁺ Increase (%) | 159.7 ± 10.3 | 130.8 ± 2.5 |

| Cytoplasmic Ca²⁺ Increase (%) | Significant | Reduced |

The data indicates that PAK-200 significantly mitigates calcium overload, suggesting similar potential for this compound.

Anticonvulsant Activity

The anticonvulsant properties of dihydropyridine derivatives have also been explored. A study evaluated various compounds for their ability to inhibit neuronal voltage-sensitive sodium and calcium channels. The results indicated that certain derivatives exhibited promising anticonvulsant activity with effective dosages lower than standard treatments like valproic acid .

Table 2: Anticonvulsant Activity Comparison

| Compound | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) |

|---|---|---|

| 1-(2-Morpholinoethyl)-Dihydropyridine | X.X | 252.7 |

| Compound 4 | 62.14 | 252.7 |

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting potential applications in neurodegenerative diseases. For example, some dihydropyridines have shown inhibition of amyloid-beta aggregation and monoamine oxidase (MAO) activity, which are critical pathways in Alzheimer's disease .

Case Study: Neuroprotective Mechanism

A study investigating the neuroprotective mechanisms revealed that certain dihydropyridine derivatives could cross the blood-brain barrier effectively while maintaining low toxicity levels . This characteristic is crucial for developing therapeutic agents aimed at treating central nervous system disorders.

Propriétés

Formule moléculaire |

C12H16N2O3 |

|---|---|

Poids moléculaire |

236.27 g/mol |

Nom IUPAC |

1-(2-morpholin-4-ylethyl)-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H16N2O3/c15-10-11-2-1-3-14(12(11)16)5-4-13-6-8-17-9-7-13/h1-3,10H,4-9H2 |

Clé InChI |

VWYQJZALOYVYRS-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1CCN2C=CC=C(C2=O)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.